Carbaprostacyclin methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

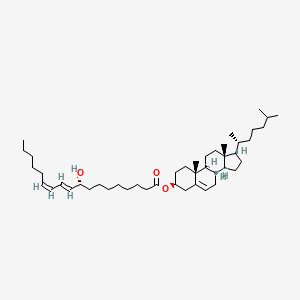

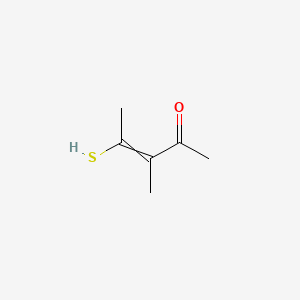

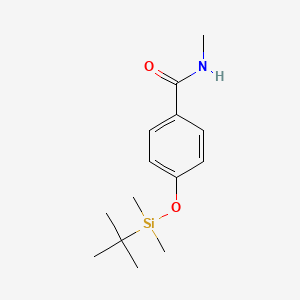

Carbaprostacyclin methyl ester is a methylated derivative of carbaprostacyclin . It is a more lipid-soluble form of carbaprostacyclin, which allows it to more readily enter cells .

Molecular Structure Analysis

The molecular formula of Carbaprostacyclin methyl ester is C22H36O4 . Its IUPAC name is methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate .Physical And Chemical Properties Analysis

Carbaprostacyclin methyl ester has a molecular weight of 364.5 g/mol . It is soluble in ethanol, DMF, and DMSO .科学的研究の応用

Species Differences in Hydrolysis : Minagawa et al. (1995) investigated species differences in the hydrolysis of isocarbacyclin methyl ester in rats, dogs, and humans. They found significant differences in esterase activity among these species, which could have implications for its pharmacokinetics and effectiveness across different organisms (Minagawa, Kohno, Suwa, & Tsuji, 1995).

Anti-Platelet Effects : Inoue et al. (1995) reported that isocarbacyclin methyl ester inhibits platelet aggregation and adhesion in both human and rabbit platelets. This suggests its potential use as an anti-platelet drug, which could be beneficial in preventing thrombosis (Inoue, Aoki, Kitahara, Kiyoki, & Araki, 1995).

Enhancement in Antithrombotic Activity : Mizushima et al. (1987) found that the antithrombotic activity of isocarbacyclin is significantly enhanced when incorporated into lipid microspheres. This suggests its potential as a potent antithrombotic agent for clinical applications (Mizushima, Igarashi, Hoshi, Sim, Cleland, Hayashi, & Goto, 1987).

Neuroprotective Effects : Cui et al. (2006) demonstrated the neuroprotective effects of a prostacyclin receptor ligand related to isocarbacyclin in monkeys subjected to cerebral artery occlusion and reperfusion, indicating potential applications in treating neurological damage due to ischemia (Cui, Takamatsu, Kakiuchi, Ohba, Kataoka, Yokoyama, Onoe, Watanabe, Hosoya, Suzuki, Noyori, Tsukada, & Watanabe, 2006).

Binding Affinities to Receptors : Tanaka et al. (1995) studied the binding affinities of isocarbacyclin methyl ester and its free acid to various prostanoid receptors, providing insights into its mechanism of action and potential therapeutic applications (Tanaka, Kojima, Muramatsu, & Tanabe, 1995).

作用機序

Target of Action

Carbaprostacyclin methyl ester is a methylated derivative of the stable prostaglandin I2 (PGI2) analog carbaprostacyclin . It primarily targets the prostacyclin receptor and PPARδ . These receptors play a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.

Mode of Action

Carbaprostacyclin methyl ester interacts with its targets by activating the prostacyclin receptor and PPARδ . This activation triggers a series of intracellular events, leading to the modulation of various physiological processes. The exact nature of these interactions and the resulting changes are complex and depend on the specific cellular context.

Biochemical Pathways

The activation of the prostacyclin receptor and PPARδ by Carbaprostacyclin methyl ester affects several biochemical pathways. One of the key pathways influenced is the Cyclooxygenase Pathway , which plays a significant role in the production of prostaglandins, thromboxanes, and other eicosanoids. These molecules are involved in various physiological processes, including inflammation, pain perception, and regulation of blood pressure.

Pharmacokinetics

As a methylated derivative of carbaprostacyclin, it is expected to have improved lipid solubility, which may enhance its bioavailability and cellular uptake .

Result of Action

The activation of the prostacyclin receptor and PPARδ by Carbaprostacyclin methyl ester can lead to various molecular and cellular effects. For instance, it can cause vasodilation, inhibit platelet aggregation, and modulate inflammation . These effects can have significant implications for various physiological processes and pathological conditions.

特性

IUPAC Name |

methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEFVSUBWWRXMV-MUHPVNSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbaprostacyclin methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)

![2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B593955.png)

![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)